molecular formula C13H22F3N3 B11735767 heptyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

heptyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11735767
M. Wt: 277.33 g/mol
InChI Key: GDXMULFKPXPBPJ-UHFFFAOYSA-N
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Description

Heptyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is a chemical compound that features a heptyl group attached to a pyrazole ring substituted with a trifluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One practical method involves starting with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one to form the pyrazole ring . The regioisomeric mixture of pyrazoles can be separated based on boiling point pressure diagram analysis

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor has been demonstrated as an efficient strategy .

Chemical Reactions Analysis

Types of Reactions

Heptyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as alkyl halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

Heptyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of heptyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the heptyl group can also affect its solubility and interaction with other molecules.

Properties

Molecular Formula

C13H22F3N3

Molecular Weight

277.33 g/mol

IUPAC Name

N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]heptan-1-amine

InChI

InChI=1S/C13H22F3N3/c1-3-4-5-6-7-8-17-9-11-10-19(2)18-12(11)13(14,15)16/h10,17H,3-9H2,1-2H3

InChI Key

GDXMULFKPXPBPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=CN(N=C1C(F)(F)F)C

Origin of Product

United States

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